N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an oxetane ring attached to a glycine backbone. Its molecular formula is , with a molecular weight of 231.25 g/mol. This compound is primarily utilized in research settings, particularly in the fields of chemistry and biology, due to its unique structural features that enhance its reactivity and stability in synthetic applications.
N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine can be classified as an amino acid derivative, specifically a glycine derivative modified with a Boc protecting group and an oxetane moiety. It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The synthesis of N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine typically involves two main steps:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are commonly employed to confirm the structure of this compound. The integration of peaks in NMR spectra provides insights into the environment of hydrogen atoms within the molecule, while mass spectrometry confirms its molecular weight.
N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine can undergo various chemical transformations:
The products formed from these reactions depend heavily on specific conditions and reagents used during the process.
The mechanism of action for N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine varies based on its application. In drug development contexts, this compound may function as a prodrug, releasing active pharmaceutical agents upon metabolic conversion. The specific molecular targets include enzymes and receptors that facilitate biological activity .
These properties make N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine suitable for various applications in synthetic chemistry .
N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine has several applications:
Orthogonal protection is essential for synthesizing complex glycine derivatives like N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine. This compound features two protected sites: the α-amino group (Boc-protected) and the oxetane ring nitrogen. The Boc group serves as an acid-labile protector, while the oxetane nitrogen may host other temporary protectors (e.g., trityl) during peptide assembly [2] [5]. The Boc group’s stability under basic conditions (e.g., piperidine) enables its seamless integration with Fmoc-based solid-phase synthesis, allowing selective deprotection without disturbing acid-labile side-chain protectors [6]. For oxetane-functionalized glycines, this strategy ensures:
Table 1: Orthogonal Protection Groups for Glycine Derivatives
Protecting Group | Cleavage Conditions | Compatibility | Application in Target Compound |
---|---|---|---|
Boc (tert-butoxycarbonyl) | TFA/DCM (acid) | Stable to bases, nucleophiles | α-Amino protection |
Trityl (Trt) | Mild acid (0.5% TFA) | Stable to nucleophiles | Oxetane nitrogen protection |
Fmoc | Piperidine (base) | Stable to mild acids | Not used in this system |
The Boc-oxetane glycine hybrid demonstrates excellent compatibility with Fmoc-SPPS protocols. Its carboxyl group is anchored to resin via acid-labile linkers (e.g., Wang resin), while the Boc group remains stable during standard Fmoc deprotection cycles (20% piperidine/DMF) [1] [6]. Key advantages include:
Aza-Michael addition is pivotal for conjugating NH-heterocycles to oxetane-based acrylates. Synthesis begins with methyl 2-(N-Boc-oxetan-3-ylidene)acetate, prepared via Horner–Wadsworth–Emmons reaction of N-Boc-oxetan-3-one with phosphonoacetate [3]. Key protocol optimizations:
The Boc group’s acid lability necessitates careful optimization to prevent premature deprotection during resin cleavage or side-chain modifications [5] [9]. For oxetane-glycine hybrids:
Table 2: Stability of Protecting Groups Under SPPS Conditions
Condition | Boc Stability | Trityl Stability | Recommended Use Case |
---|---|---|---|
20% piperidine/DMF | Stable | Stable | Fmoc deprotection cycles |
0.5% TFA/DCM (30 min) | Stable | Cleaved | Trityl removal pre-Boc cleavage |
50% TFA/DCM (1 h) | Cleaved | Cleaved | Global deprotection/resin cleavage |
Brominated pyrazole-azetidine intermediates (derived from aza-Michael adducts) undergo Pd-catalyzed cross-coupling with boronic acids to introduce biaryl motifs [3]. Protocol highlights:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1